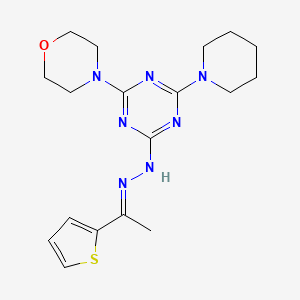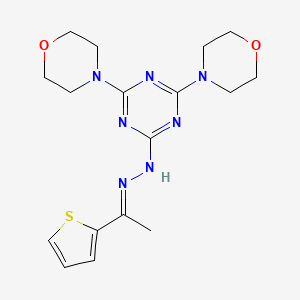![molecular formula C29H28N4O2S2 B11677521 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11677521.png)
5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide” is a complex organic molecule that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the thiophene ring: This step may involve a cross-coupling reaction such as the Suzuki or Stille coupling.
Attachment of the cyano group: This can be done through a nucleophilic substitution reaction.
Formation of the amide bond: This step may involve the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
反応の種類
酸化: この化合物は、特に硫黄原子または窒素原子で酸化反応を起こす可能性があります。
還元: 還元反応は、シアノ基またはカルボニル基を標的にする可能性があります。
置換: 化合物中の芳香族環は、求電子置換反応または求核置換反応を受けることができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換試薬: ハロゲン、アミンやチオールなどの求核剤。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元は第一級アミンまたはアルコールを生成する可能性があります。
4. 科学研究への応用
この化合物は、以下を含むいくつかの科学研究への応用を持つ可能性があります。
化学: より複雑な分子の合成のための構成要素として。
生物学: 生物学的経路や相互作用を研究するためのプローブとして。
医学: 心臓血管疾患や癌の治療など、潜在的な治療用途。
産業: 新素材の開発や化学反応における触媒としての使用。
科学的研究の応用
This compound may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the treatment of cardiovascular diseases or cancer.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
この化合物の作用機序は、その特定の生物学的標的に依存します。たとえば、カルシウムチャネルブロッカーとして作用する場合、細胞へのカルシウムイオンの流入を阻害し、平滑筋の弛緩と血管拡張につながる可能性があります。関与する分子標的と経路には、カルシウムチャネルおよび関連するシグナル伝達経路が含まれます。
6. 類似の化合物との比較
類似の化合物
ニフェジピン: カルシウムチャネルブロッカーとして使用される別のジヒドロピリジン。
アムロジピン: 同様の治療用途を持つジヒドロピリジン。
ニカルジピン: 同様の生物活性を持つ同じクラスの別の化合物。
独自性
「5-シアノ-6-({2-[(4-エチルフェニル)アミノ]-2-オキソエチル}スルファニル)-2-メチル-N-(2-メチルフェニル)-4-(チオフェン-2-イル)-1,4-ジヒドロピリジン-3-カルボキサミド」の独自性は、その特定の置換基にある可能性があり、他のジヒドロピリジンと比較して、ユニークな生物活性または化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
Nifedipine: Another dihydropyridine used as a calcium channel blocker.
Amlodipine: A dihydropyridine with similar therapeutic applications.
Nicardipine: Another compound in the same class with similar biological activities.
Uniqueness
The uniqueness of “5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide” may lie in its specific substituents, which could confer unique biological activities or chemical reactivity compared to other dihydropyridines.
特性
分子式 |
C29H28N4O2S2 |
|---|---|
分子量 |
528.7 g/mol |
IUPAC名 |
5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C29H28N4O2S2/c1-4-20-11-13-21(14-12-20)32-25(34)17-37-29-22(16-30)27(24-10-7-15-36-24)26(19(3)31-29)28(35)33-23-9-6-5-8-18(23)2/h5-15,27,31H,4,17H2,1-3H3,(H,32,34)(H,33,35) |
InChIキー |
CNOJBZYHOYFDTF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3C)C4=CC=CS4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-butoxy-N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11677445.png)
![(4E)-4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11677448.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11677451.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11677453.png)
![(5E)-3-cyclohexyl-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677457.png)
![5-(4-bromophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11677464.png)

![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11677481.png)
![(2Z)-N-(4-chlorophenyl)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11677497.png)
![(2Z)-N-(2-fluorophenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11677504.png)
![2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11677505.png)

![1-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B11677526.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11677529.png)
